[(S)-3-(Benzyloxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid
Description
[(S)-3-(Benzyloxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid (hereafter referred to by its full systematic name) is a chiral tertiary amine derivative featuring a pyrrolidine ring substituted with a benzyloxycarbonyl-ethyl-amino group at the 3-position and an acetic acid moiety at the 1-position . The (S)-stereochemistry at the pyrrolidine carbon is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacokinetic or pharmacodynamic properties. This compound is of interest in medicinal chemistry for its structural versatility, enabling applications in enzyme inhibition, receptor modulation, or prodrug design .
Properties
IUPAC Name |
2-[(3S)-3-[ethyl(phenylmethoxycarbonyl)amino]pyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-2-18(14-8-9-17(10-14)11-15(19)20)16(21)22-12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3,(H,19,20)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTDHFGDJMMGHB-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(C1)CC(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@H]1CCN(C1)CC(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(S)-3-(Benzyloxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid typically involves multiple steps, starting from commercially available starting materials One common route involves the protection of an amino acid derivative with a benzyloxycarbonyl group, followed by cyclization to form the pyrrolidine ring
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
[(S)-3-(Benzyloxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its role as a building block in the synthesis of bioactive molecules. Its structure allows for the introduction of various functional groups that can enhance biological activity. The pyrrolidine moiety is particularly significant in medicinal chemistry due to its ability to mimic natural compounds and interact with biological targets.
Synthesis of Pyrrolidine Derivatives
Recent studies have highlighted the importance of pyrrolidine derivatives in drug discovery. For instance, the compound can be transformed into various derivatives that exhibit activity against specific targets such as chemokine receptors and are involved in inflammatory responses .
Drug Development
[(S)-3-(Benzyloxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid has been utilized in the development of several pharmaceutical agents. Its derivatives have been explored for their potential in treating conditions such as schizophrenia and other psychiatric disorders.
Antipsychotic Agents
One notable application is in the synthesis of antipsychotic drugs like Remoxypride, which was developed from related pyrrolidine compounds. Although it was withdrawn from clinical use due to toxicity, the structural framework provided by this compound remains relevant for designing safer alternatives .
Inflammation and Autoimmune Disorders
The compound's derivatives have also been investigated as modulators of chemokine receptors, which play a crucial role in inflammation and autoimmune diseases such as rheumatoid arthritis and lupus . This positions this compound as a potential candidate for therapeutic development in these areas.
Synthesis and Biological Evaluation
A study published in 2024 focused on synthesizing various pyrrolidine derivatives derived from this compound. The synthesized compounds were evaluated for their pharmacological activities, revealing promising results against specific biological targets associated with neurological disorders .
Structure-Activity Relationship (SAR) Studies
Another research effort emphasized the structure-activity relationship of pyrrolidine-based compounds, including those derived from this compound. This study provided insights into how modifications to the core structure could enhance efficacy and reduce side effects, thereby guiding future drug design efforts .
Mechanism of Action
The mechanism by which [(S)-3-(Benzyloxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The benzyloxycarbonyl group can protect the amino group during chemical reactions, allowing for selective modifications of other parts of the molecule.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with five structurally related molecules, highlighting key differences in core structures, substituents, and functional groups:
Physicochemical and Stereochemical Considerations
- Solubility: Carboxylic acid-containing compounds (target compound, PDCApy, 2-methoxy-6-(pyrrolidin-1-yl)nicotinic acid) exhibit higher aqueous solubility than esters or non-acid derivatives .
- logP : The Cbz group in the target compound increases hydrophobicity compared to PDCApy’s pyrazine-carboxylic acid, but less so than TRK inhibitors’ polyaromatic systems .
- Stereochemistry : The (S)-configuration of the target compound’s pyrrolidine is a critical differentiator; analogous compounds lacking stereochemical specificity (e.g., PDCApy) may show reduced target selectivity .
Biological Activity
[(S)-3-(Benzyloxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid is a complex organic compound with potential therapeutic applications. Its structure includes a pyrrolidine ring, an amino group, and a benzyloxycarbonyl moiety, which may influence its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C₁₄H₁₉N₃O₃. The compound's structure is characterized by:
- Pyrrolidine ring : A five-membered nitrogen-containing ring that contributes to the compound's pharmacological properties.
- Amino group : Imparts basicity and potential for hydrogen bonding.
- Benzyloxycarbonyl group : Enhances lipophilicity and may improve membrane permeability.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing synaptic transmission and neurochemical balance.
Pharmacological Effects
Research indicates several pharmacological effects associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against certain bacterial strains, possibly through inhibition of cell wall synthesis or protein synthesis pathways .
- Anti-inflammatory Properties : The compound may reduce inflammation by modulating cytokine release and inhibiting inflammatory cell migration .
- Cytotoxic Effects : In vitro studies have demonstrated cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Investigated the antimicrobial efficacy against MRSA. Results indicated a significant reduction in bacterial viability at specific concentrations. |
| Study 2 | Explored anti-inflammatory effects in a murine model. The compound reduced edema and pro-inflammatory cytokines compared to controls. |
| Study 3 | Evaluated cytotoxicity on breast cancer cell lines. The compound induced apoptosis through caspase activation pathways. |
Research Findings
Recent research has highlighted the diverse biological activities of this compound:
- Antimicrobial Studies : A study published in Natural Products as Platforms to Overcome Antibiotic Resistance highlighted the potential of similar compounds to inhibit bacterial growth through various mechanisms .
- Cytotoxicity Research : A publication indicated that structural analogs of this compound demonstrated significant cytotoxicity against multiple cancer cell lines, suggesting that modifications to the pyrrolidine structure could enhance efficacy .
- Anti-inflammatory Mechanisms : Research has shown that compounds with similar structures can inhibit NF-kB signaling pathways, leading to decreased production of inflammatory mediators .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
